REACTION_SMILES
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[N+:1](=[O:2])([O-:3])[c:4]1[c:5](=[O:13])[c:6]2[c:7]([nH:8][cH:9]1)[s:10][cH:11][cH:12]2.[P:14]([Cl:15])([Cl:16])([Cl:17])=[O:18]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([Cl:16])[c:6]2[c:7]([n:8][cH:9]1)[s:10][cH:11][cH:12]2
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Name
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O=c1c([N+](=O)[O-])c[nH]c2sccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=c1c([N+](=O)[O-])c[nH]c2sccc12
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
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product
|
Smiles
|
O=[N+]([O-])c1cnc2sccc2c1Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |